molecular formula C19H16N4O2 B11492327 2-ethoxy-3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

2-ethoxy-3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine

Cat. No.: B11492327
M. Wt: 332.4 g/mol
InChI Key: PSUVPRRCGHXMEZ-UHFFFAOYSA-N
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Description

2-ethoxy-3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine is a complex organic compound that features a pyridine ring substituted with an ethoxy group and a 1,2,4-oxadiazole ring The presence of the pyrrole moiety attached to the phenyl ring further enhances its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine typically involves multi-step organic reactions. One common approach is:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a nitrile under acidic or basic conditions.

    Attachment of the pyrrole moiety: The pyrrole ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyrrole reacts with a halogenated phenyl oxadiazole.

    Ethoxylation of the pyridine ring: The ethoxy group can be introduced through an etherification reaction, typically using ethyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The ethoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Pyrrole oxides.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivity, making them candidates for drug development. The presence of the pyrrole and oxadiazole rings suggests potential interactions with biological targets.

Medicine

Medicinally, compounds containing the 1,2,4-oxadiazole ring have been studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of 2-ethoxy-3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine could be optimized for these activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The oxadiazole ring could participate in hydrogen bonding or π-π interactions, while the pyrrole ring might engage in electron-donating or -withdrawing interactions.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-thiadiazol-5-yl}pyridine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-ethoxy-3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,3,4-oxadiazol-5-yl}pyridine: Similar but with a different positioning of the nitrogen atoms in the oxadiazole ring.

Uniqueness

The unique combination of the ethoxy-pyridine, pyrrole, and oxadiazole rings in 2-ethoxy-3-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine provides a distinct set of chemical properties and potential applications that are not found in the similar compounds listed above. This uniqueness can be leveraged in designing new molecules with specific desired properties.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

5-(2-ethoxypyridin-3-yl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H16N4O2/c1-2-24-18-16(6-5-11-20-18)19-21-17(22-25-19)14-7-9-15(10-8-14)23-12-3-4-13-23/h3-13H,2H2,1H3

InChI Key

PSUVPRRCGHXMEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=N1)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4

Origin of Product

United States

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